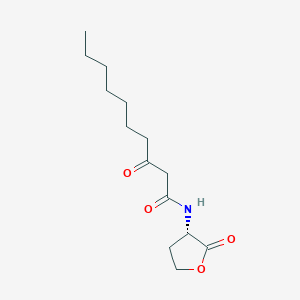
4-アミノ-6-メチルニコチン酸
概要
説明
4-Amino-6-methylnicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives. It has the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol. This compound is characterized by the presence of an amino group at the fourth position and a methyl group at the sixth position on the nicotinic acid ring.
科学的研究の応用
4-Amino-6-methylnicotinic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of various chemicals and materials.
作用機序
Target of Action
It is a derivative of nicotinic acid, also known as niacin . Niacin is a B vitamin that plays a crucial role in energy metabolism and DNA repair . It is known to interact with several targets, including the G protein-coupled receptors GPR109A and GPR109B .
Mode of Action
Niacin can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue .
Biochemical Pathways
Niacin, a structurally similar compound, is involved in various biochemical pathways, including glycolysis, the citrate cycle, and the metabolism of amino acids . It is plausible that 4-Amino-6-methylnicotinic acid may influence similar pathways.
Result of Action
Niacin is known to have a wide range of effects at the molecular and cellular levels, including reducing lipid levels, modulating energy metabolism, and influencing DNA repair processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, soil acidity has been shown to influence the uptake of amino acids by plants . Similarly, the gut microbiota’s composition can be influenced by host genetics
生化学分析
Biochemical Properties
4-Amino-6-methylnicotinic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with nicotinic acid receptors, which are involved in various metabolic pathways. The compound can act as a ligand, binding to these receptors and modulating their activity. Additionally, 4-Amino-6-methylnicotinic acid has been shown to interact with certain enzymes involved in amino acid metabolism, influencing their catalytic activity .
Cellular Effects
The effects of 4-Amino-6-methylnicotinic acid on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate specific signaling pathways that lead to changes in gene expression, thereby affecting cellular functions such as proliferation, differentiation, and apoptosis. Moreover, 4-Amino-6-methylnicotinic acid can alter cellular metabolism by affecting the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, 4-Amino-6-methylnicotinic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to their activation or inhibition. This binding can result in changes in gene expression, either upregulating or downregulating the expression of target genes. Additionally, the compound can influence enzyme activity by acting as an inhibitor or activator, thereby modulating metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-6-methylnicotinic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Amino-6-methylnicotinic acid is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Amino-6-methylnicotinic acid vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .
Metabolic Pathways
4-Amino-6-methylnicotinic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism, influencing metabolic flux and metabolite levels. The compound can modulate the activity of key enzymes, such as those involved in the synthesis and degradation of amino acids, thereby affecting overall metabolic balance .
Transport and Distribution
The transport and distribution of 4-Amino-6-methylnicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within target tissues. The compound’s distribution can influence its efficacy and activity, as it needs to reach specific cellular compartments to exert its effects .
Subcellular Localization
4-Amino-6-methylnicotinic acid exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization ensures that 4-Amino-6-methylnicotinic acid interacts with the appropriate biomolecules and participates in relevant biochemical processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-methylnicotinic acid can be achieved through various synthetic routes. One common method involves the nitration of 6-methyl nicotinic acid followed by reduction to introduce the amino group. The reaction conditions typically involve the use of nitric acid for nitration and hydrogenation for reduction .
Industrial Production Methods: On an industrial scale, the production of nicotinic acid derivatives, including 4-Amino-6-methylnicotinic acid, often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is favored due to its efficiency and scalability .
化学反応の分析
Types of Reactions: 4-Amino-6-methylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products: The major products formed from these reactions include various substituted nicotinic acid derivatives, amines, and oxides .
類似化合物との比較
- 6-Amino-4-methylnicotinic acid
- 2-Amino-4-methyl-5-pyridinecarboxylic acid
- 3-Pyridinecarboxylic acid, 6-amino-4-methyl
Comparison: 4-Amino-6-methylnicotinic acid is unique due to the specific positioning of the amino and methyl groups on the nicotinic acid ring. This unique structure imparts distinct chemical properties and reactivity compared to its analogs. For instance, the presence of the amino group at the fourth position enhances its ability to participate in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .
特性
IUPAC Name |
4-amino-6-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-2-6(8)5(3-9-4)7(10)11/h2-3H,1H3,(H2,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSQVMYMTQCNAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562664 | |
| Record name | 4-Amino-6-methylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127915-50-8 | |
| Record name | 4-Amino-6-methylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B160748.png)
